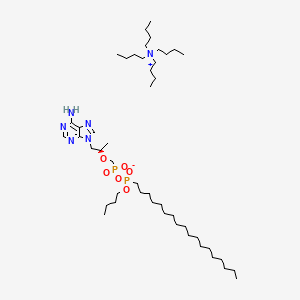
Antiviral agent 45
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antiviral agent 45 is a synthetic compound known for its broad-spectrum antiviral properties. It has shown efficacy against a variety of viral pathogens, making it a promising candidate for therapeutic applications. The compound is particularly noted for its ability to inhibit viral replication and reduce viral load in infected cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antiviral agent 45 involves multiple steps, starting from readily available precursors. The process typically includes:
Initial Functionalization: The precursor undergoes functionalization to introduce reactive groups.
Cyclization: The functionalized intermediate is subjected to cyclization under controlled conditions to form the core structure of the compound.
Final Modifications: The core structure is further modified to enhance its antiviral properties.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route using optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and environmentally friendly, utilizing green chemistry principles wherever possible.
Chemical Reactions Analysis
Types of Reactions: Antiviral agent 45 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more active derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing antiviral activity.
Substitution: Substitution reactions are used to introduce different functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions are derivatives of this compound with enhanced or modified antiviral properties.
Scientific Research Applications
Antiviral agent 45 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study antiviral mechanisms and develop new antiviral agents.
Biology: The compound is employed in virology research to understand viral replication and host-virus interactions.
Medicine: this compound is being investigated for its potential to treat viral infections, including those caused by emerging and re-emerging viruses.
Industry: The compound is used in the development of antiviral coatings and materials for public health applications.
Mechanism of Action
Antiviral agent 45 exerts its effects by targeting specific viral proteins and enzymes essential for viral replication. The compound binds to these molecular targets, inhibiting their activity and preventing the virus from replicating. Key pathways involved include:
Inhibition of Viral Polymerase: The compound blocks the activity of viral polymerase, an enzyme critical for viral genome replication.
Disruption of Viral Assembly: this compound interferes with the assembly of viral particles, reducing the production of infectious virions.
Comparison with Similar Compounds
Acyclovir: A nucleoside analog that inhibits viral DNA polymerase.
Ribavirin: A broad-spectrum antiviral that interferes with viral RNA synthesis.
Remdesivir: An antiviral that targets viral RNA-dependent RNA polymerase.
Uniqueness: Antiviral agent 45 is unique in its ability to target multiple stages of the viral life cycle, making it effective against a wide range of viruses. Unlike some other antiviral agents, it has shown lower resistance rates and fewer side effects in preliminary studies.
Properties
Molecular Formula |
C47H94N6O6P2 |
|---|---|
Molecular Weight |
901.2 g/mol |
IUPAC Name |
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[butoxy(octadecyl)phosphoryl]oxyphosphinate;tetrabutylazanium |
InChI |
InChI=1S/C31H59N5O6P2.C16H36N/c1-4-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-44(39,41-22-7-5-2)42-43(37,38)27-40-28(3)24-36-26-35-29-30(32)33-25-34-31(29)36;1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h25-26,28H,4-24,27H2,1-3H3,(H,37,38)(H2,32,33,34);5-16H2,1-4H3/q;+1/p-1/t28-,44?;/m1./s1 |
InChI Key |
MPHXQFBVELRPEM-NRNPYRSHSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCP(=O)(OCCCC)OP(=O)(CO[C@H](C)CN1C=NC2=C(N=CN=C21)N)[O-].CCCC[N+](CCCC)(CCCC)CCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCP(=O)(OCCCC)OP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)[O-].CCCC[N+](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


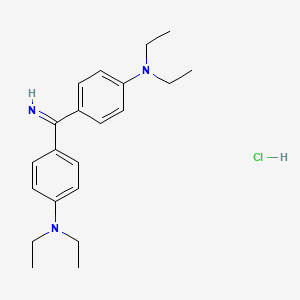
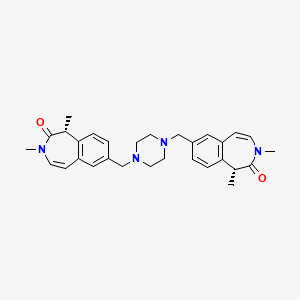
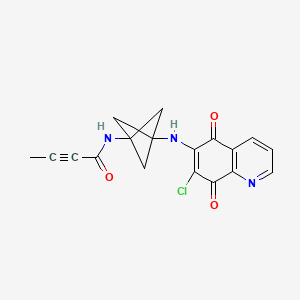
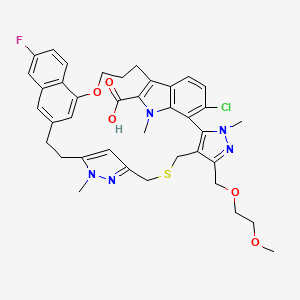
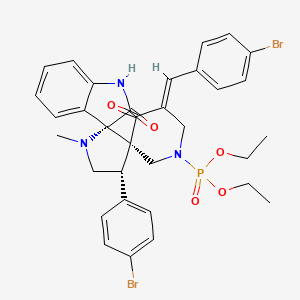

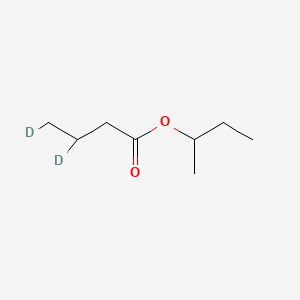

![5-[3-[4-[2-[(2S)-1-(3,4-difluorophenyl)-6-oxopiperidin-2-yl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]piperidin-1-yl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12382569.png)
![(2P)-2-[(4P)-4-{6-[(1-ethylcyclopropyl)methoxy]pyridin-3-yl}-1,3-thiazol-2-yl]benzoic acid](/img/structure/B12382572.png)
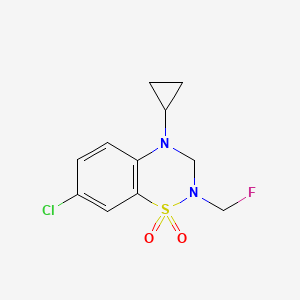
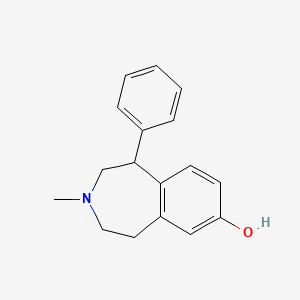

![2-[(4-methoxyanilino)methyl]-N-(4-methoxyphenyl)benzo[h]quinolin-4-amine](/img/structure/B12382603.png)
